

Physicochemical properties of (2S)-2-Amino-9-decenoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2S)-2-Amino-9-decenoic acid

Cat. No.: B8097792

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of (2S)-2-Amino-9-decenoic Acid

Abstract: **(2S)-2-Amino-9-decenoic acid** is a non-proteinogenic α -amino acid characterized by a C10 aliphatic chain with a terminal double bond. As an unsaturated amino acid, it represents a unique building block for peptide synthesis and drug discovery, offering a site for chemical modification or for influencing peptide conformation and bioactivity. This technical guide provides a comprehensive overview of its physicochemical properties. In light of the limited publicly available experimental data for this specific molecule, this document serves as a practical whitepaper for researchers. It combines predicted properties based on analogous structures with detailed, field-proven experimental protocols for the empirical determination of its key characteristics. The methodologies are presented with a focus on the underlying scientific principles, enabling researchers in drug development and chemical biology to synthesize, purify, and thoroughly characterize **(2S)-2-Amino-9-decenoic acid** with high confidence.

Part 1: Molecular Profile and Identification Chemical Structure

(2S)-2-Amino-9-decenoic acid possesses a chiral center at the alpha-carbon (C2) in the (S)-configuration, typical of L-amino acids in biological systems. The structure features a ten-carbon backbone, an amino group, a carboxylic acid group, and a terminal vinyl group at the C9-C10 position.

Structure: CH2=CH-(CH2)6-CH(NH2)-COOH

Key Identifiers

A precise identification of a chemical entity is foundational for all research and development activities. The primary identifiers for **(2S)-2-Amino-9-decanoic acid** are consolidated below.

Identifier	Value	Source
CAS Number	115042-85-8	[1]
Molecular Formula	<chem>C10H19NO2</chem>	Calculated
Molecular Weight	185.26 g/mol	Calculated
Canonical SMILES	<chem>C=CCCCCC--INVALID-LINK-N</chem>	Calculated

Part 2: Physicochemical Properties: Knowns and Predictions

Overview

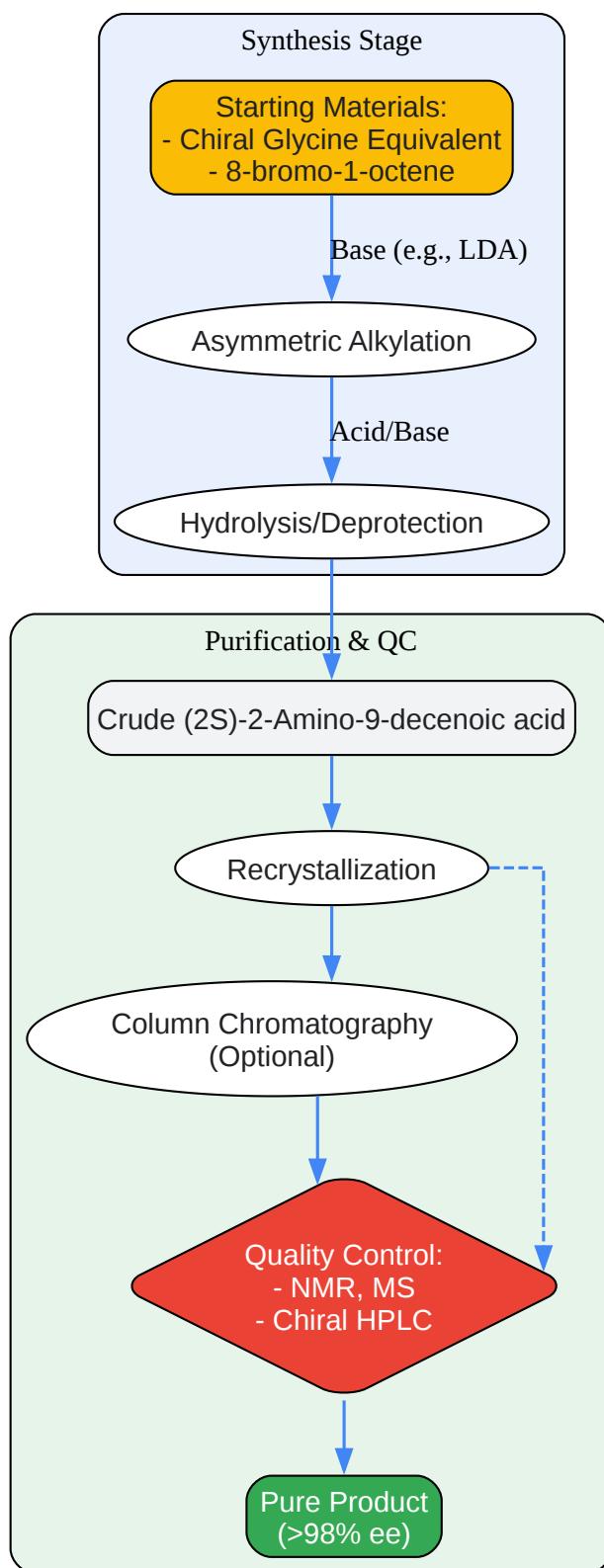
Direct experimental data for **(2S)-2-Amino-9-decanoic acid** is not extensively reported in the literature. Therefore, this section presents a combination of data derived from the closely related compound, 9-decanoic acid, and predicted values based on the established physicochemical principles of amino acids. These values serve as reliable estimates for guiding experimental design.

Tabulated Physicochemical Properties

Property	Predicted/Estimated Value	Basis of Estimation & Remarks
Physical State	White to off-white crystalline solid	Typical state for amino acids.
Melting Point	~230-240 °C (decomposes)	Amino acids generally have high melting points with decomposition. This is an estimate.
Boiling Point	~270 °C	Based on the boiling point of 9-decenoic acid[2][3]. The amino group will significantly increase this value; decomposition is likely before boiling at atmospheric pressure.
Density	~0.92 g/mL	Based on the density of 9-decenoic acid[3]. The solid form will be denser.
Water Solubility	Sparingly soluble	The long hydrophobic C8 alkyl chain will dominate, leading to low water solubility. Solubility is expected to be pH-dependent.
Organic Solvent Solubility	Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol	Expected behavior for a zwitterionic compound with significant non-polar character[4].
pKa (α -COOH)	~2.0 - 2.5	Typical range for the α -carboxyl group of an amino acid.
pKa (α -NH ₃ ⁺)	~9.5 - 10.0	Typical range for the α -amino group of an amino acid.
logP (Octanol/Water)	~2.8 - 3.2	Estimated based on the hydrophobic chain. High value

indicates significant
lipophilicity.

Discussion of Properties


The physicochemical profile of **(2S)-2-Amino-9-decenoic acid** is a hybrid of a classic α -amino acid and a long-chain fatty acid.

- Solubility Profile: The molecule's amphipathic nature is key to its behavior. The zwitterionic head (amino and carboxyl groups) imparts some polar character, while the eight-carbon saturated chain and terminal vinyl group create a significant hydrophobic tail. Consequently, its solubility in neutral water is predicted to be low[5]. However, solubility can be dramatically increased in acidic ($\text{pH} < 2$) or basic ($\text{pH} > 10$) aqueous solutions, where the molecule exists as a cationic or anionic species, respectively. For organic solvents, polar aprotic solvents like DMSO and DMF are expected to be effective due to their ability to solvate the zwitterionic form[4].
- Acidity (pKa): Like all α -amino acids, it will have at least two ionizable groups. The α -carboxyl group is expected to have a pKa around 2.2, and the α -ammonium group a pKa around 9.7. A titration curve would therefore show two buffering regions, and the isoelectric point (pI) can be calculated as the average of these two pKa values, predicted to be around 5.9-6.1.

Part 3: Synthesis and Characterization Workflow Rationale for a Generalized Synthetic Approach

The synthesis of non-proteinogenic, unsaturated α -amino acids often requires stereocontrolled methods to install the chiral amine center. While a specific, validated synthesis for **(2S)-2-Amino-9-decenoic acid** is not readily available in peer-reviewed literature, a robust and logical pathway can be designed based on established organic chemistry principles for creating γ,δ -unsaturated amino acids[6][7][8]. A common strategy involves the asymmetric alkylation of a chiral glycine enolate equivalent.

Workflow for Synthesis and Purification

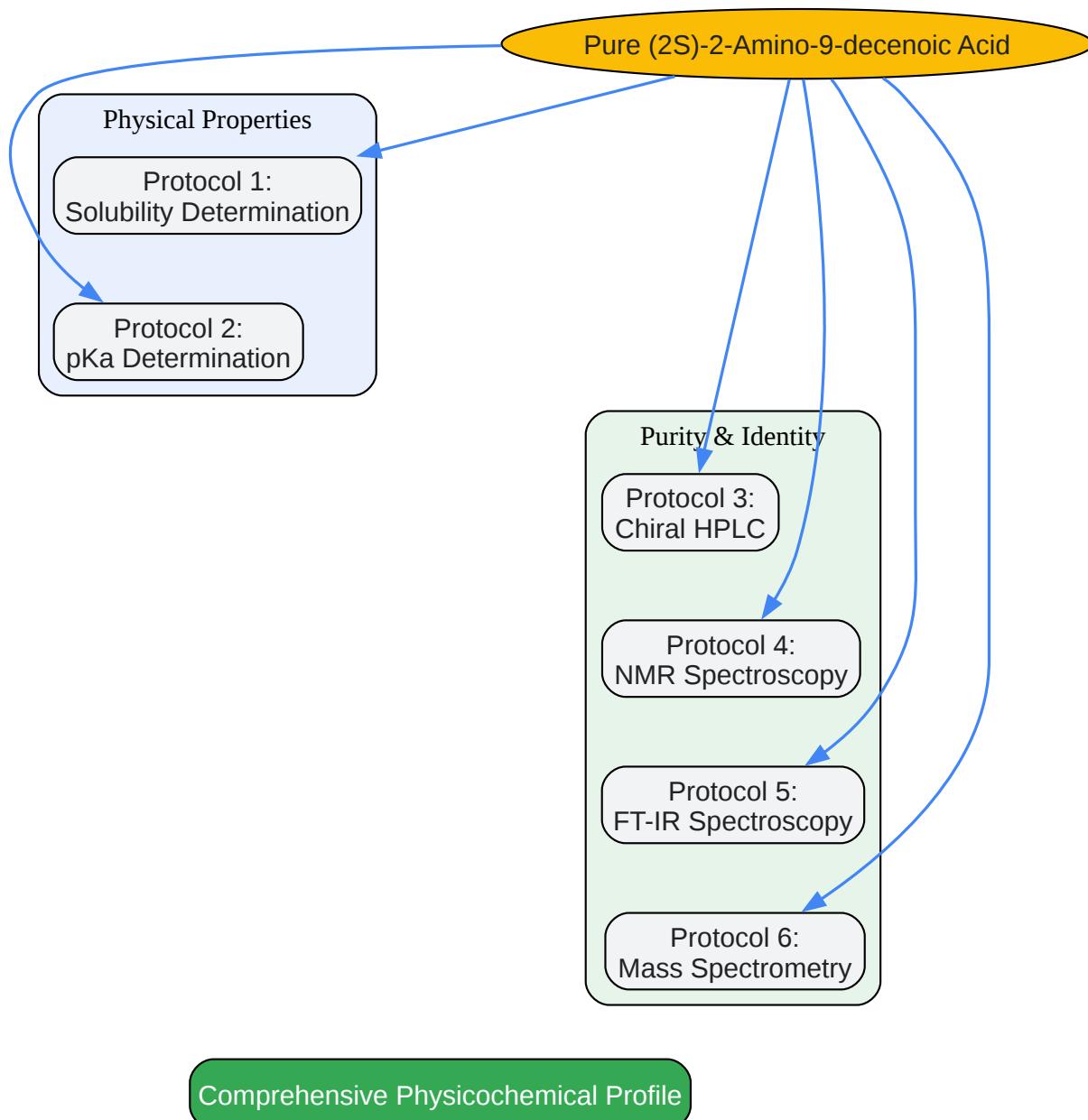
[Click to download full resolution via product page](#)

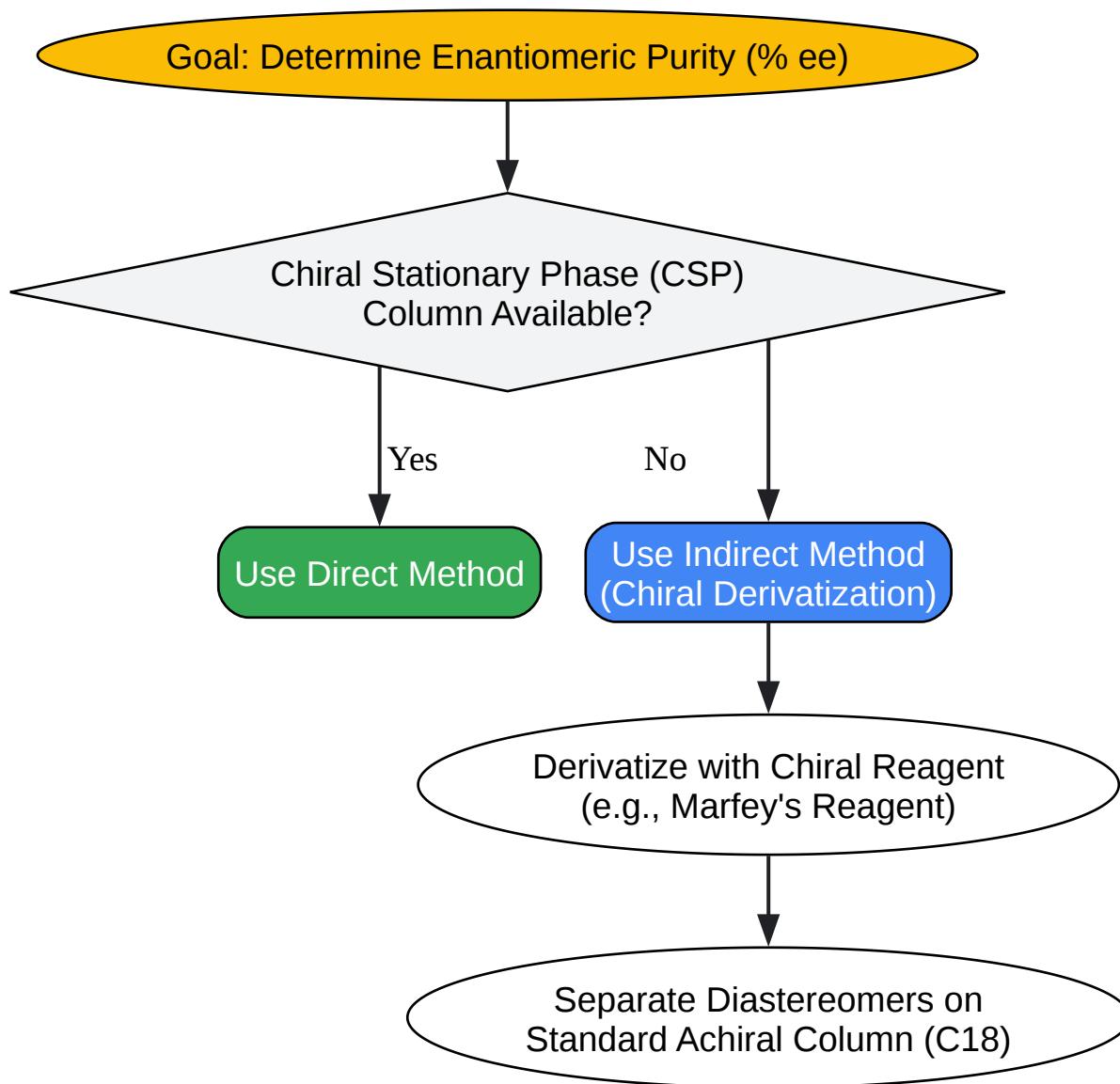
Caption: Generalized workflow for the synthesis and purification of **(2S)-2-Amino-9-decenoic acid**.

Proposed Synthetic Protocol: Asymmetric Alkylation

This protocol is a conceptual outline. Researchers should consult detailed literature on asymmetric amino acid synthesis for precise experimental conditions[9].

- Preparation of Chiral Auxiliary: Start with a suitable chiral glycine equivalent, such as a Schöllkopf bis-lactim ether or an Evans auxiliary-derived glycine.
- Deprotonation: Cool the chiral glycine equivalent in an appropriate anhydrous solvent (e.g., THF) to -78 °C under an inert atmosphere (e.g., Argon). Add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) dropwise to generate the chiral enolate.
- Alkylation: Slowly add 8-bromo-1-octene to the enolate solution at -78 °C. Allow the reaction to proceed for several hours, gradually warming to room temperature. The bromide will be displaced by the enolate, forming the C-C bond.
- Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Deprotection and Hydrolysis: Cleave the chiral auxiliary and hydrolyze the ester/amide groups, typically under acidic conditions (e.g., refluxing with 6M HCl). This step liberates the free amino acid.


Purification Protocol


- Initial Purification: After hydrolysis, the crude amino acid can be isolated. Often, this involves neutralizing the acidic solution to the isoelectric point (pI ~6.0) to precipitate the zwitterionic product, which can then be collected by filtration.
- Recrystallization: The primary method for purifying amino acids is recrystallization. A common solvent system is hot water/ethanol. Dissolve the crude product in a minimal amount of hot water, then slowly add ethanol until turbidity appears. Allow the solution to cool slowly to form crystals, which can be isolated by filtration and washed with cold ethanol.

- Chromatographic Purification (if necessary): If recrystallization does not yield a product of sufficient purity, ion-exchange chromatography can be employed.

Part 4: Experimental Protocols for Physicochemical Characterization

Workflow for Experimental Characterization

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 115042-85-8|(2S)-2-Amino-9-decanoic acid|BLD Pharm [bldpharm.com]
- 2. 9-Decenoic acid | C10H18O2 | CID 61743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9-decenoic acid, 14436-32-9 [thegoodsentscompany.com]
- 4. bachem.com [bachem.com]
- 5. microbenotes.com [microbenotes.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of α -amino acids with β,γ -unsaturated side chains | Semantic Scholar [semanticscholar.org]
- 9. Asymmetric synthesis of unnatural α -amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Physicochemical properties of (2S)-2-Amino-9-decenoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8097792#physicochemical-properties-of-2s-2-amino-9-decenoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com